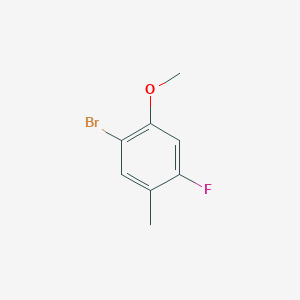

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

説明

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multiple steps, including halogenation, nitration, reduction, and other functional group transformations. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through nitration, reduction, diazotization, and bromination . These methods suggest that the synthesis of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene could potentially be achieved through similar multi-step synthetic routes, possibly starting from a methylbenzene derivative and introducing the appropriate functional groups through controlled reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is significantly influenced by the presence of halogen atoms, which can affect the geometry and electronic distribution of the molecule. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which are calculated using DFT methods . These computational methods could be applied to 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene to predict its molecular structure and vibrational properties.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including nucleophilic substitutions and catalyzed reactions. For example, the reaction of 1-fluoro-2,4-dinitrobenzene with amines is catalyzed by micelles of cetrimonium bromide . This indicates that 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene could also undergo similar reactions, potentially serving as a substrate for nucleophilic aromatic substitution or as a catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the substituents attached to the benzene ring. The study of 1-bromo-3-fluorobenzene reveals information about its electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the reactivity and potential applications of the compound. The thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlation with temperature, are also important and can be calculated using computational methods .

科学的研究の応用

1. Intermediate in Drug Discovery

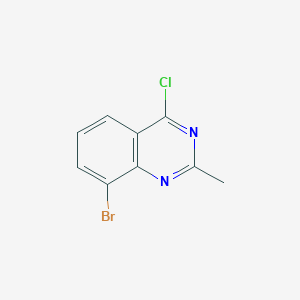

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, though not directly mentioned, seems to be structurally related to compounds used in drug discoveries. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, was used as a key intermediate in drug discoveries. The process chemistry laboratories improved the original synthetic route by introducing the telescoping process, reducing the isolation processes from four to two, thereby increasing the total yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).

2. Synthesis of Antagonist Moieties

Compounds structurally similar to 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been synthesized efficiently. This particular compound is a moiety of a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, indicating the relevance of similar compounds in the synthesis of complex molecules with significant biological activity (Hirokawa, Horikawa & Kato, 2000).

3. Applications in Organic Synthesis

In organic synthesis, structurally related compounds, such as 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, have been utilized for the preparation of diphosphene and fluorenylidenephosphine, both including low-coordinate phosphorus atom(s). This indicates the utility of such bromo-fluoro-methoxy compounds in synthesizing complex organic molecules with potential applications in various scientific fields (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003).

Safety and Hazards

作用機序

- 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene likely undergoes electrophilic aromatic substitution reactions. In the first step, the electrophile (bromine) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second, faster step, a proton is removed from this intermediate, leading to the formation of a substituted benzene ring .

Mode of Action

特性

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKWHVDJFQNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594135 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314298-15-2 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314298-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

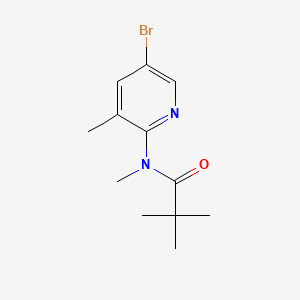

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。